molecular formula C20H22N2O3 B2778714 1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 1448037-13-5

1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2778714
CAS No.: 1448037-13-5
M. Wt: 338.407
InChI Key: QHYHKFVEAFAXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a complex organic compound that features a piperidine ring, a pyridine moiety, and a butane-1,4-dione backbone. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block for more complex molecules.

Scientific Research Applications

1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Formation of the Butane-1,4-dione Backbone: The final step involves the formation of the butane-1,4-dione backbone through a condensation reaction between the piperidine-pyridine intermediate and a diketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butane-1,4-dione: This compound is unique due to its specific combination of functional groups and its potential pharmacological properties.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are widely studied for their biological activities and are used in the synthesis of various pharmaceuticals.

    Pyridine Derivatives: Pyridine and its derivatives are important in medicinal chemistry due to their role as building blocks for more complex molecules.

Uniqueness

This compound stands out due to its unique combination of a piperidine ring, a pyridine moiety, and a butane-1,4-dione backbone. This combination imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18(16-6-2-1-3-7-16)9-10-20(24)22-14-11-17(12-15-22)25-19-8-4-5-13-21-19/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYHKFVEAFAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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